N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methylpyrazole-4-carboxamide
Description
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methylpyrazole-4-carboxamide is a compound that belongs to the class of heterocyclic compounds. It contains a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-16-6-8(4-13-16)10(17)12-5-9-14-11(18-15-9)7-2-3-7/h4,6-7H,2-3,5H2,1H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJHLEBPJWSHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2=NOC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methylpyrazole-4-carboxamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclocondensation of an amidoxime with a carboxylic acid or its derivatives under acidic or basic conditions.
Introduction of the cyclopropyl group: This step involves the alkylation of the oxadiazole ring with a cyclopropyl halide in the presence of a base.
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a β-diketone.
Coupling of the oxadiazole and pyrazole rings: The final step involves the coupling of the oxadiazole and pyrazole rings through a suitable linker, such as a carboxamide group.
Chemical Reactions Analysis
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methylpyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-infective agent, with activities against bacteria, viruses, and fungi.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of their functions . The cyclopropyl group and pyrazole ring further enhance its binding affinity and specificity .
Comparison with Similar Compounds
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methylpyrazole-4-carboxamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring also exhibit diverse biological activities.
Cyclopropyl-containing compounds: The presence of the cyclopropyl group enhances the stability and reactivity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
